molecular formula C26H19N B1507579 4-(Phenanthren-9-yl)-N-phenylaniline

4-(Phenanthren-9-yl)-N-phenylaniline

Cat. No.: B1507579
M. Wt: 345.4 g/mol
InChI Key: UWZZQCHICHIGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenanthren-9-yl)-N-phenylaniline (CAS 936916-08-4) is an advanced chemical reagent designed for research applications. With a molecular formula of C26H19N and a molecular weight of 345.44 g/mol, this compound features a distinctive structure combining a bulky, rigid phenanthrene group with a diphenylamine moiety . This architecture is of significant interest in materials science, particularly in the development of organic electronic materials and as a potential building block for more complex molecular scaffolds . In the realm of chemical biology, its structural features make it a candidate for incorporation into engineered proteins using unnatural amino acid technology, a method that allows researchers to evolve proteins with enhanced stability and novel catalytic functions . Furthermore, the phenanthrene core is a structure of high pharmacological interest; related phenanthrene derivatives have been identified as specific inhibitors of ion channels such as TRPM4, and others exhibit antileishmanial and DNA-binding activities . Researchers value this compound for probing structure-activity relationships and developing new probes for biological systems. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, as it may cause skin and eye irritation (H315-H319) . Store in a dark place, sealed in a dry environment at room temperature .

Properties

Molecular Formula

C26H19N

Molecular Weight

345.4 g/mol

IUPAC Name

4-phenanthren-9-yl-N-phenylaniline

InChI

InChI=1S/C26H19N/c1-2-9-21(10-3-1)27-22-16-14-19(15-17-22)26-18-20-8-4-5-11-23(20)24-12-6-7-13-25(24)26/h1-18,27H

InChI Key

UWZZQCHICHIGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Cross-Coupling Reactions

A prevalent approach involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, where a halogenated phenanthrene (e.g., 9-bromophenanthrene) is coupled with aniline or substituted anilines under controlled conditions.

  • Reagents : 9-Halophenanthrene, aniline, palladium catalyst (e.g., Pd(OAc)2), phosphine ligands.
  • Conditions : Base (e.g., sodium tert-butoxide), solvent (e.g., toluene or dioxane), inert atmosphere, elevated temperature (80–120 °C).
  • Outcome : Formation of C-N bond yielding this compound with good yields and purity.

This method is favored for its mild conditions and high selectivity, minimizing side reactions and enabling functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the phenanthrene ring is activated by electron-withdrawing groups, nucleophilic aromatic substitution can be employed to introduce the aniline moiety.

  • Reagents : Activated halogenated phenanthrene derivatives, aniline.
  • Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures.
  • Limitations : Requires electron-deficient aromatic systems; less common for phenanthrene due to its electron-rich nature.

Direct Arylation

Emerging methods include direct arylation protocols where C-H activation on the phenanthrene ring is catalyzed by transition metals to couple directly with anilines.

  • Reagents : Phenanthrene, aniline, metal catalyst (e.g., Pd, Rh).
  • Advantages : Avoids pre-functionalization of phenanthrene, reducing steps and waste.
  • Challenges : Requires precise catalyst design and reaction optimization.

Representative Preparation Protocol (Based on Patent CN106795094B)

A patent related to organic electroluminescent device compounds describes a preparation method involving:

  • Step 1 : Synthesis of halogenated phenanthrene intermediate.
  • Step 2 : Palladium-catalyzed amination with aniline derivatives.
  • Step 3 : Purification by recrystallization or chromatography to isolate this compound.

This method emphasizes high purity and yield, suitable for electronic and pharmaceutical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Palladium-Catalyzed Coupling 9-Halophenanthrene, aniline, Pd catalyst, base 80–120 °C, inert atmosphere High selectivity, broad scope Requires expensive catalysts
Nucleophilic Aromatic Substitution (SNAr) Activated halogenated phenanthrene, aniline Polar aprotic solvent, heat Simple reagents Limited to electron-deficient rings
Direct Arylation Phenanthrene, aniline, metal catalyst Elevated temperature, catalyst Fewer steps, atom-economical Catalyst optimization needed

Research Findings and Optimization Notes

  • Catalyst Selection : Phosphine ligands such as BINAP or Xantphos improve coupling efficiency.
  • Base Effects : Strong bases like sodium tert-butoxide facilitate amination but require careful control to avoid side reactions.
  • Solvent Choice : Non-polar solvents (toluene) favor palladium catalysis; polar solvents may be used for SNAr.
  • Temperature Control : Elevated temperatures increase reaction rates but may induce decomposition; optimal range is 80–120 °C.
  • Purification : Recrystallization from ethanol or chromatographic techniques yield high-purity product suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

4-(Phenanthren-9-yl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

4-(Phenanthren-9-yl)-N-phenylaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Phenanthren-9-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-(Phenanthren-9-yl)-N,N-diphenylaniline (TPA-PA)
  • Structure : Similar to the target compound but includes two phenyl groups at the amine nitrogen.
  • Properties : Exhibits a hybridized local and charge transfer (HLCT) state, critical for high-efficiency electroluminescence. Theoretical studies reveal that the twist angle between the phenanthrene and triphenylamine units modulates charge transfer (CT) components, enhancing singlet exciton generation .
  • Applications : Outperforms anthracene (TPA-AN) and acridine (TPA-AC) analogs in photoluminescence quantum yield due to optimized CT characteristics .
N-(4-(9-H-carbazol-9-yl)phenyl)-4-(9-H-carbazol-9-yl)-N-phenylaniline (CPA)
  • Structure: Replaces phenanthrene with carbazole donors.
  • Properties: Carbazole’s strong electron-donating ability enhances intramolecular charge transfer (ICT), improving third-order nonlinear susceptibility (χ³) compared to phenothiazine-based analogs (e.g., PPA in FD5) .
  • Applications: Used in nonlinear optical chromophores for frequency conversion and optical limiting .
4-(9,9-Dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR)
  • Structure: Incorporates dimethylacridine donors instead of phenanthrene.
  • Properties : Demonstrates exceptional thermal stability (decomposition temperature: 422°C) and hole-transport efficiency in OLEDs. Achieves external quantum efficiency (EQE) of 21.59%, surpassing TAPC-based devices (10.6%) .
  • Applications : Ideal for hole-transport layers in yellow phosphorescent OLEDs .

Performance in Optoelectronic Devices

Key Structural Factors Influencing Performance

Donor Strength: Carbazole (CPA) and phenothiazine (PPA) donors enhance ICT more effectively than phenanthrene but may reduce thermal stability . Acridine (TPA-2ACR) balances donor strength and rigidity, enabling high thermal stability and EQE .

Conjugation and Twist Angle: Phenanthrene’s planar structure in 4-(Phenanthren-9-yl)-N-phenylaniline promotes extended π-conjugation, critical for HLCT states. A smaller twist angle between donor and acceptor segments increases CT contribution, boosting exciton utilization .

Thermal Stability :

  • Bulky substituents (e.g., dimethylacridine in TPA-2ACR) improve decomposition temperatures (>400°C), making them suitable for high-temperature device processing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Phenanthren-9-yl)-N-phenylaniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions between phenanthren-9-yl halides and substituted phenylaniline precursors. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene or THF), and temperature (80–120°C). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>98%) .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies aromatic proton environments and substituent connectivity. Mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction provides definitive bond angles and dihedral twists between phenanthrene and phenylaniline moieties. Compare data with NIST reference spectra for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar). Dispose of waste via approved hazardous waste protocols. Consult SDS guidelines for spill management and emergency procedures .

Advanced Research Questions

Q. What computational methods (e.g., DFT, TD-DFT) predict the electronic and photophysical properties of this compound in optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) optimizes ground-state geometries, while Time-Dependent DFT (TD-DFT) calculates excited-state properties (e.g., HOMO-LUMO gaps, charge-transfer transitions). Analyze natural transition orbitals (NTOs) to quantify hybridized local and charge-transfer (HLCT) character, critical for OLED or solar cell applications .

Q. How does the twist angle between the phenanthrene and phenylaniline moieties influence charge-transfer characteristics?

  • Methodological Answer : A smaller dihedral angle (e.g., <30°) enhances π-conjugation, increasing intramolecular charge transfer (ICT). Use DFT-optimized structures to correlate twist angles with experimental emission spectra. For example, a 25° twist in TPA-PA (a derivative) improves photoluminescence quantum yield (PLQY) by 40% compared to a 45° twist .

Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from synthetic impurities, solvent polarity, or measurement techniques (integrating sphere vs. relative method). Standardize PLQY measurements using degassed solvents (e.g., dichloromethane) and control oxygen levels. Cross-validate with computational predictions of radiative/non-radiative decay rates .

Experimental Design & Data Analysis

Q. What strategies mitigate aggregation-caused quenching (ACQ) in this compound-based emissive layers?

  • Methodological Answer : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the phenylaniline moiety. Alternatively, blend with host matrices (e.g., polyvinylcarbazole) to reduce intermolecular interactions. Characterize thin films via AFM and PL spectroscopy to assess homogeneity and emission stability .

Q. How do substituents on the phenylaniline ring modulate the redox properties of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CN, -NO₂) lower LUMO levels, enhancing electron affinity. Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveals oxidation/reduction potentials. Correlate with DFT-calculated ionization potentials (IP) and electron affinities (EA) for device design .

Nomenclature & Structural Clarification

Q. What IUPAC rules govern the naming of this compound?

  • Methodological Answer : The parent chain is aniline, with a phenyl group attached to the nitrogen (N-phenyl) and a phenanthren-9-yl group at the para position. Use Rule C-826.1 for numbering fused aromatic systems and prioritize substituents by alphabetical order in the prefix .

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